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Compound of Interest

Compound Name: Lauryl Laurate

Cat. No.: B087604

This guide provides a comprehensive overview of the spectroscopic data for lauryl laurate
(dodecyl dodecanoate), a widely used ester in the pharmaceutical, cosmetic, and research
sectors. Detailed information from Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS) is presented, along with generalized experimental
protocols for data acquisition. This document is intended for researchers, scientists, and
professionals in drug development who require a thorough understanding of the analytical
characterization of this compound.

Chemical Structure

Lauryl laurate is the ester formed from the condensation of lauric acid and lauryl alcohol. Its
chemical structure is shown below:

Chemical Formula: C24H4sO2 Molecular Weight: 368.64 g/mol CAS Number: 13945-76-1[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for lauryl laurate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. Based on established data for long-chain fatty acid esters, the expected chemical
shifts for the *H and 3C nuclei of lauryl laurate are presented below.[2][3][4][5]
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Table 1: Predicted *H NMR Spectroscopic Data for Lauryl Laurate (in CDClI3)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~4.05 Triplet 2H -O-CH2-CHz2-
~2.28 Triplet 2H -CH2-COO-

] -O-CH2-CH:- and -
~1.62 Multiplet 4H
CH2-CH2-COO-

~1.26 Multiplet 36H -(CHz2)o- and -(CH2)s-
~0.88 Triplet 6H CHs-CHz2-

Table 2: Predicted 3C NMR Spectroscopic Data for Lauryl Laurate (in CDCI3)

Chemical Shift (6, ppm) Assignment

~173.9 C=0

~64.4 -O-CHa-

~34.4 -CH2-COO-

~31.9 -CHz2-CH2-CHs (from both chains)
~29.6-29.1 -(CH2)n- (multiple overlapping signals)
~28.6 -O-CH2-CH:-

~25.9 -CH2-CH2-COO-

~25.1 -O-CH2-CH2-CHa-

~22.7 -CH2-CHs (from both chains)
~141 CHs-

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. As a long-chain
ester, lauryl laurate exhibits characteristic absorption bands.[6][7]

Table 3: Key IR Absorption Bands for Lauryl Laurate

Wavenumber (cm~?) Intensity Assignment

C-H asymmetric stretching

~ 2916 Strong
(CH2)
C-H symmetric stretching
~ 2848 Strong
(CH2)
~ 1740 Strong C=0 ester stretching
~ 1472, 1462 Medium C-H bending (scissoring) (CHz)
~ 1170 Strong C-O stretching (ester)
~ 720 Medium C-H rocking (-(CH2)n-, n = 4)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling determination of the molecular weight and structural features. The electron
ionization (EI) mass spectrum of lauryl laurate shows characteristic fragmentation patterns.[8]

[9]

Table 4: Major Fragments in the Mass Spectrum of Lauryl Laurate (GC-MS, EI)
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Assignment

m/z
CH3(CH2)10CO]J* (Lauryl

201 100 [CHs(CHz}10COJ (Laury
acylium ion)

43 ~79 [C3HA]*

57 ~70 [CaHo]*

55 ~47 [CaH7]*

41 ~44 [CsHs]+

168 [CH3(CH2)10]* (Dodecyl

fragment)

Experimental Protocols

The following sections outline generalized experimental methodologies for obtaining the
spectroscopic data presented above.

NMR Spectroscopy

Free Induction Peak Integration,
Decay (FID) Chemical Shift Assignment

Data Acquisition
5 neter = - Pulse Sequence
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Figure 1: Generalized workflow for NMR analysis.

A sample of lauryl laurate (5-25 mg for *H, 50-100 mg for 3C) is dissolved in a deuterated
solvent such as chloroform-d (CDCIz) and transferred to an NMR tube.[3] The spectrum is
acquired on an NMR spectrometer (e.g., 400 MHz) after tuning the probe and shimming the
magnetic field to optimize resolution.[2] For quantitative *H NMR, a sufficient relaxation delay
(e.g., 5 times the longest T1) should be used.[3] The resulting Free Induction Decay (FID) is
processed by Fourier transformation, followed by phasing and baseline correction to yield the
final spectrum for analysis.[4]

IR Spectroscopy

Data Acquisition

Data Pr
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Figure 2: Generalized workflow for FTIR analysis.

For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid lauryl laurate
sample is placed directly onto the ATR crystal.[10] Alternatively, a KBr pellet can be prepared
by mixing the sample with dry KBr powder and pressing it into a thin, transparent disk.[10] A
background spectrum of the empty accessory is first collected. The sample is then scanned,
typically over a range of 4000-400 cm~1, and the resulting interferogram is Fourier-transformed
to produce the infrared spectrum.[10]

Mass Spectrometry
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Figure 3: Generalized workflow for GC-MS analysis.

A dilute solution of lauryl laurate in a volatile organic solvent like hexane is prepared and
injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).[11] The GC
separates the analyte from any impurities before it enters the MS. In the MS, the sample is
ionized, typically by electron ionization (El) at 70 eV.[8] The resulting charged fragments are
separated by their mass-to-charge ratio, and a mass spectrum is generated. The data can be
viewed as a total ion chromatogram (TIC) and the mass spectrum for the peak of interest can
be analyzed to identify the fragmentation pattern.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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